molecular formula C11H16ClNO3 B2394888 2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride CAS No. 1485766-06-0

2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride

Cat. No.: B2394888
CAS No.: 1485766-06-0
M. Wt: 245.7
InChI Key: FKKPWHXIFZNABM-UHFFFAOYSA-N
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Description

2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its phenoxyethyl group attached to an amino propanoic acid moiety, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride typically involves the reaction of 2-phenoxyethanol with an appropriate amine, followed by the addition of propanoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion. The final product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may also influence various signaling pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Phenoxyethyl)amino]acetic acid hydrochloride
  • 2-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride
  • 2-[(2-Phenoxyethyl)amino]pentanoic acid hydrochloride

Uniqueness

2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-(2-phenoxyethylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-9(11(13)14)12-7-8-15-10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKPWHXIFZNABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCCOC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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